molecular formula C18H23F3N2 B5043285 1-bicyclo[2.2.1]hept-2-yl-4-[3-(trifluoromethyl)phenyl]piperazine

1-bicyclo[2.2.1]hept-2-yl-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B5043285
M. Wt: 324.4 g/mol
InChI Key: CFWJZVAHHGUKAG-UHFFFAOYSA-N
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Description

The compound “1-bicyclo[2.2.1]hept-2-yl-4-[3-(trifluoromethyl)phenyl]piperazine” is a complex organic molecule. It contains a bicyclic heptane structure, a phenyl group (a ring of 6 carbon atoms, typical in many organic compounds), and a piperazine group (a six-membered ring containing two nitrogen atoms). The trifluoromethyl group (-CF3) is a common substituent in organic chemistry known for its high electronegativity .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, is quite complex. It contains a bicyclic heptane structure, which is a type of cycloalkane that consists of two interconnected rings. Attached to this bicyclic structure is a phenyl group, a piperazine ring, and a trifluoromethyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the phenyl and trifluoromethyl groups could potentially influence the compound’s reactivity. For example, the trifluoromethyl group is known for its high electronegativity, which could make the compound more reactive towards nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the trifluoromethyl group could potentially increase the compound’s polarity, influencing properties like solubility and boiling point .

Safety and Hazards

As with any chemical compound, handling “1-bicyclo[2.2.1]hept-2-yl-4-[3-(trifluoromethyl)phenyl]piperazine” would require appropriate safety measures. This includes wearing suitable protective clothing and avoiding contact with skin and eyes .

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2/c19-18(20,21)15-2-1-3-16(12-15)22-6-8-23(9-7-22)17-11-13-4-5-14(17)10-13/h1-3,12-14,17H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWJZVAHHGUKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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